[D-Ala2]leucine-enkephalin is a synthetic analog of the naturally occurring peptide leucine-enkephalin, which is an endogenous opioid peptide. This compound is classified under the category of opioid receptor agonists, primarily targeting the delta-opioid receptors. The modification of the second amino acid from leucine to alanine enhances its stability and potency, making it a valuable compound for pharmacological research.
[D-Ala2]leucine-enkephalin is derived from the natural peptide leucine-enkephalin by substituting the second amino acid, leucine, with alanine. It belongs to a class of compounds known as enkephalins, which are part of the larger family of opioid peptides. These peptides play crucial roles in pain modulation, stress response, and various physiological processes.
The synthesis of [D-Ala2]leucine-enkephalin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support resin. The process includes:
The synthesis can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide .
The molecular formula for [D-Ala2]leucine-enkephalin is C₁₁H₁₄N₂O₃S. The structural representation includes:
[D-Ala2]leucine-enkephalin undergoes various chemical reactions that are crucial for its biological activity:
The kinetics of receptor binding can be assessed through radiolabeled ligand binding assays, which provide insights into the affinity and efficacy of [D-Ala2]leucine-enkephalin at different opioid receptors .
The mechanism by which [D-Ala2]leucine-enkephalin exerts its effects involves:
Research indicates that [D-Ala2]leucine-enkephalin exhibits potent antinociceptive properties in animal models, demonstrating its potential as a therapeutic agent for pain management .
Relevant analyses include chromatographic purity checks and stability assessments under various conditions .
[D-Ala2]leucine-enkephalin has several applications in scientific research:
[D-Ala², D-Leu⁵]-enkephalin (DADLE) exerts significant neuroprotection against cerebral ischemia by activating a defined signaling axis involving the delta opioid receptor (DOR), AMP-activated protein kinase (AMPK), and autophagy. In global ischemia models induced by four-vessel occlusion (4-VO) in rats, DADLE administration (2.5 nmol, intracerebroventricular) at reperfusion onset significantly elevated DOR expression in hippocampal neurons. This receptor activation triggered AMPK phosphorylation, initiating a downstream cascade that enhanced autophagic activity within 72 hours post-ischemia [1].
The AMPK-mediated autophagy was quantified through key biomarkers: DADLE treatment increased the LC3-II/LC3-I ratio by approximately 2.5-fold and reduced p62/SQSTM1 levels by 60% compared to untreated ischemic controls in CA1 hippocampal neurons. These changes were abolished by co-administration of the DOR antagonist naltrindole or the autophagy inhibitor 3-methyladenine (3-MA), confirming DOR's essential role in this pathway. Critically, the neuroprotective effects—measured by neuronal viability assays—were directly dependent on AMPK activation, as the AMPK inhibitor compound C completely blocked DADLE-mediated preservation of hippocampal neurons [1] [2].
Table 1: DADLE-Induced Modulation of Autophagy Markers in Post-Ischemic Hippocampus
Experimental Group | LC3-II/LC3-I Ratio | p62/SQSTM1 Level | Neuronal Viability |
---|---|---|---|
Sham Control | 1.0 ± 0.2 | 100% ± 5% | 95% ± 3% |
Ischemia/Reperfusion | 0.8 ± 0.1* | 220% ± 15%* | 42% ± 5%* |
DADLE Treated | 2.5 ± 0.3** | 90% ± 8%** | 78% ± 6%** |
DADLE + Naltrindole | 1.1 ± 0.2† | 200% ± 12%† | 45% ± 4%† |
DADLE + Compound C | 0.9 ± 0.2† | 210% ± 18%† | 48% ± 5%† |
*p<0.01 vs. I/R; *p<0.01 vs. Sham; †p<0.01 vs. DADLE (Data from [1])
DADLE orchestrates neuronal survival through precise temporal regulation of the mTOR/ULK1 pathway, a critical convergence point for autophagy initiation. During the reperfusion phase following oxygen-glucose deprivation (OGD), DADLE (10 μM) suppressed mammalian target of rapamycin complex 1 (mTORC1) activity in SH-SY5Y neuronal cells, evidenced by decreased phosphorylation of its substrates S6K1 and 4E-BP1. This inhibition commenced within 2 hours post-treatment and persisted for 24 hours [1] [5].
Concurrently, DADLE activated Unc-51-like autophagy-activating kinase 1 (ULK1) through AMPK-mediated phosphorylation at Ser⁷⁷⁷. ULK1 activation was indispensable for neuroprotection, as siRNA knockdown of ULK1 abolished DADLE's pro-survival effects. The temporal dynamics revealed that ULK1 phosphorylation peaked at 4 hours post-DADLE administration, preceding maximal autophagosome formation (observed at 8-12 hours). This sequence confirms that ULK1 activation is an early mechanistic step linking DOR signaling to autophagy initiation [1].
The pathway selectivity was further demonstrated by the inability of DADLE to modulate autophagy in ULK1-deficient neurons. In vivo, DADLE restored post-ischemic ULK1 activity to 85% of sham levels in rat hippocampi, whereas untreated ischemic controls retained only 35% activity. This ULK1 reactivation correlated with a 50% reduction in apoptotic neurons in the CA1 region [1].
Table 2: Temporal Regulation of mTOR/ULK1 Pathway by DADLE After OGD/R Injury
Time Post-Reperfusion | mTORC1 Activity (% Control) | ULK1 Phosphorylation (Fold Change) | Autophagosome Formation |
---|---|---|---|
0 hours | 100% | 1.0 | Baseline |
2 hours | 65% ± 7%* | 1.8 ± 0.2* | + |
4 hours | 45% ± 5%* | 3.2 ± 0.4* | ++ |
8 hours | 40% ± 6%* | 2.5 ± 0.3* | ++++ |
12 hours | 55% ± 8%* | 1.9 ± 0.3* | +++ |
24 hours | 75% ± 9%* | 1.2 ± 0.2 | ++ |
*OGD/R + DADLE treatment; *p<0.01 vs. 0h (Data from [1] [5])
Cerebral ischemia/reperfusion (I/R) injury disrupts autophagic flux—the complete process from autophagosome formation to lysosomal degradation. DADLE uniquely addresses this dysfunction by enhancing both autophagosome synthesis and lysosomal clearance. In OGD/R models using SH-SY5Y cells, DADLE (10 μM) increased autophagic flux by 2.8-fold compared to untreated OGD/R controls, as quantified by tandem mRFP-GFP-LC3 reporter assays. The yellow puncta (autophagosomes) increased by 150%, while red puncta (autolysosomes) surged by 320%, indicating enhanced lysosomal fusion and degradation [1] [3].
The mechanism involves DADLE-mediated restoration of lysosomal acidification and cathepsin B activity, which are impaired during I/R. Post-OGD/R lysosomes exhibit pH elevation from 4.5 to 6.2, reducing protease activity. DADLE treatment maintained lysosomal pH at 5.0 ± 0.3 and increased cathepsin B activity by 80% versus untreated cells. This lysosomal protection was contingent on DOR activation, as naltrindole co-treatment abrogated pH stabilization. Additionally, DADLE prevented ischemia-induced V-ATPase complex dissociation, a key proton pump for lysosomal acidification [1] [2].
DADLE also mitigated neuronal apoptosis by clearing damaged mitochondria via enhanced mitophagy. Immunoblotting revealed a 3-fold increase in Parkin translocation to mitochondria in DADLE-treated neurons within 4 hours of reperfusion. This was accompanied by a 60% reduction in cytosolic cytochrome c and 70% lower caspase-3 activation. The cumulative effect was a reduction in apoptotic cells from 52% ± 6% in OGD/R controls to 18% ± 4% with DADLE treatment [1] [3].
Table 3: DADLE-Mediated Restoration of Autophagic Flux Parameters After OGD/R
Parameter | OGD/R Control | OGD/R + DADLE | Change | Mechanistic Insight |
---|---|---|---|---|
Autophagic Flux Rate | 1.0 ± 0.2 | 2.8 ± 0.3* | +180% | Tandem LC3 assay |
Lysosomal pH | 6.2 ± 0.4 | 5.0 ± 0.3* | -1.2 units | Acridine Orange staining |
Cathepsin B Activity | 100% ± 12% | 180% ± 15%* | +80% | Fluorogenic substrate |
Parkin Mitochondrial Localization | 1.0 ± 0.3 | 3.0 ± 0.4* | +200% | Immunoblot/confocal |
Caspase-3 Activation | 100% ± 10% | 30% ± 5%* | -70% | DEVD cleavage assay |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0